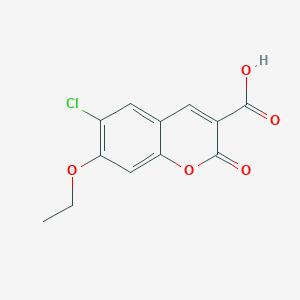
3-Bromo-8-methylquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-methylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-8-methylquinoline-6-carboxylic acid typically involves the bromination of 8-methylquinoline-6-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.
Analyse Chemischer Reaktionen
Reaktionstypen:
Substitutionsreaktionen: Das Bromatom in 3-Brom-8-methylchinolin-6-carbonsäure kann durch andere Nucleophile durch Substitutionsreaktionen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Natriumazid, Kaliumcyanid und verschiedene Amine.
Oxidationsreaktionen: Die Methylgruppe am Chinolinring kann zur Bildung von Carbonsäuren oder Aldehyden oxidiert werden. Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden typischerweise für diese Reaktionen verwendet.
Reduktionsreaktionen: Die Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu einem Alkohol oder einem Aldehyd reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitution: Natriumazid in DMF bei erhöhten Temperaturen.
Oxidation: Kaliumpermanganat in wässriger Lösung unter Rückfluss.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether bei niedrigen Temperaturen.
Hauptprodukte:
Substitution: Bildung von Azido-, Cyano- oder Aminoderivaten.
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Alkoholen oder Aldehyden.
Wissenschaftliche Forschungsanwendungen
Chemie:
3-Brom-8-methylchinolin-6-carbonsäure wird als Zwischenprodukt bei der Synthese verschiedener heterozyklischer Verbindungen verwendet. Sie dient als Baustein für den Aufbau komplexerer Moleküle mit potenzieller biologischer Aktivität.
Biologie:
In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen von Chinolinderivaten mit biologischen Zielmolekülen zu untersuchen. Sie kann zur Entwicklung neuer Sonden für Bildgebungs- und diagnostische Anwendungen verwendet werden.
Medizin:
Die Verbindung hat potentielle Anwendungen in der medizinischen Chemie zur Entwicklung neuer Medikamente. Chinolinderivate sind bekannt für ihre antimalariellen, antibakteriellen und krebshemmenden Eigenschaften. 3-Brom-8-methylchinolin-6-carbonsäure kann als Ausgangsmaterial für die Synthese neuer Therapeutika verwendet werden.
Industrie:
In der Industrie kann diese Verbindung zur Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet werden. Ihre einzigartigen chemischen Eigenschaften machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-8-methylchinolin-6-carbonsäure hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie mit biologischen Zielmolekülen wie Enzymen, Rezeptoren oder DNA interagieren. Das Bromatom und die Carboxylgruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Zielmolekülen bilden und so deren Aktivität und Funktion beeinflussen.
Moleküle Ziel und Pathways:
Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Rezeptoren: Bindung an Rezeptoren, um deren Aktivität zu modulieren.
DNA: Interkalation in DNA, um Replikations- und Transkriptionsprozesse zu stören.
Wirkmechanismus
The mechanism of action of 3-Bromo-8-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA: Intercalation into DNA to disrupt replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 8-Brom-6-methylchinolin-3-carbonsäure
- 6-Brom-2,8-dimethylchinolin-3-carbonsäureethylester
- 4-Hydroxy-6-methylchinolin-3-carbonsäure
Vergleich:
3-Brom-8-methylchinolin-6-carbonsäure ist aufgrund der spezifischen Position des Bromatoms und der Carboxylgruppe am Chinolinring einzigartig. Diese strukturelle Anordnung kann ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Im Vergleich zu ähnlichen Verbindungen kann sie unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C11H8BrNO2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
3-bromo-8-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-8(11(14)15)3-7-4-9(12)5-13-10(6)7/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
FPQLKQNLQREHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)




![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)






![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)
